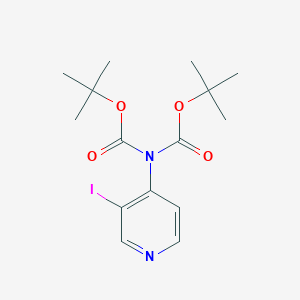

![molecular formula C22H19ClN2O4 B2557055 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide CAS No. 946319-54-6](/img/structure/B2557055.png)

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

The compound “2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide” is a complex organic molecule. It contains several functional groups, including an amide, a furan ring, and a quinoline ring . These functional groups suggest that the compound could have interesting chemical properties and potential applications in fields like medicinal chemistry or materials science .

Molecular Structure Analysis

The molecular structure of this compound would be quite complex due to the presence of multiple rings and functional groups. Unfortunately, without specific data or a known synthesis, it’s difficult to provide a detailed analysis of the molecular structure .Physical And Chemical Properties Analysis

The physical and chemical properties of a compound depend on its molecular structure. Without specific information, it’s difficult to predict the properties of this compound .Applications De Recherche Scientifique

Synthesis and Characterization

The compound 2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide belongs to a class of compounds that have been studied for their unique synthetic routes and chemical properties. Notably, a related compound was synthesized via a Passerini three-component reaction, showcasing a novel method for creating α-(acyloxy)-α-(quinolin-4-yl)acetamides in water at room temperature with quantitative yields (Taran et al., 2014). Such synthetic pathways are crucial for expanding the chemical toolbox available for drug development and material science.

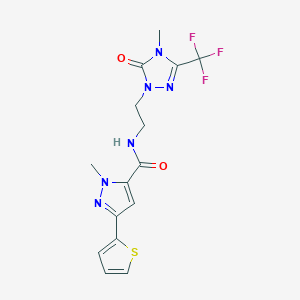

Antiviral Applications

Research has also explored the therapeutic potentials of quinoline derivatives. One study investigated a novel anilidoquinoline derivative for its efficacy in treating Japanese encephalitis, demonstrating significant antiviral and antiapoptotic effects in vitro, as well as a reduction in viral load and an increase in survival in vivo (Ghosh et al., 2008). This highlights the potential of compounds within this chemical family, including this compound, for antiviral drug development.

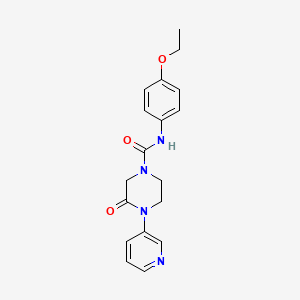

Material Science and Luminescence

In material science, the structural and fluorescent properties of quinoline-based compounds have been extensively studied. For instance, certain amide derivatives of isoquinoline were analyzed for their ability to form gels or crystalline solids upon treatment with different mineral acids, revealing interesting properties for the development of responsive materials (Karmakar et al., 2007). Moreover, the synthesis and characterization of lanthanide complexes with aryl amide ligands, including a compound structurally related to this compound, have been explored for their enhanced fluorescence properties, indicating potential applications in bioimaging and sensors (Wu et al., 2008).

Antimicrobial Activity

Furthermore, derivatives of quinoline, similar to this compound, have been evaluated for their antimicrobial activity. One study revealed that 2-(quinolin-4-yloxy)acetamides are potent inhibitors of Mycobacterium tuberculosis growth, both in vitro and against drug-resistant strains, without significant toxicity to mammalian cells. This suggests their potential as a new class of antitubercular agents (Pissinate et al., 2016).

Mécanisme D'action

Safety and Hazards

Orientations Futures

Propriétés

IUPAC Name |

2-(4-chlorophenoxy)-N-[1-(furan-2-carbonyl)-3,4-dihydro-2H-quinolin-7-yl]acetamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H19ClN2O4/c23-16-6-9-18(10-7-16)29-14-21(26)24-17-8-5-15-3-1-11-25(19(15)13-17)22(27)20-4-2-12-28-20/h2,4-10,12-13H,1,3,11,14H2,(H,24,26) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZORVPNDWZDJRPI-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC2=C(C=C(C=C2)NC(=O)COC3=CC=C(C=C3)Cl)N(C1)C(=O)C4=CC=CO4 |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H19ClN2O4 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

410.8 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![4-[(3-Chlorophenyl)methyl]-1H-pyrazine-2,3-dione](/img/structure/B2556972.png)

![N'-(1,3-benzodioxol-5-yl)-N-[(2-fluorophenyl)methyl]oxamide](/img/structure/B2556974.png)

![1-(2-Furoyl)-4-{[4-(2-methylphenoxy)phenyl]sulfonyl}piperazine](/img/structure/B2556979.png)

![[2-[(2-Chloro-6-fluorophenyl)methylsulfanyl]-4,5-dihydroimidazol-1-yl]-thiophen-2-ylmethanone](/img/structure/B2556980.png)

![2-[4-(benzenesulfonamido)piperidin-1-yl]-N-(1-cyanocycloheptyl)acetamide](/img/structure/B2556986.png)

![3-[(2-chloro-6-fluorophenyl)methyl]-1-methyl-9-(3-methylphenyl)-7,8-dihydro-6H-purino[7,8-a]pyrimidine-2,4-dione](/img/no-structure.png)

![(4-(4-Chlorobenzo[d]thiazol-2-yl)piperazin-1-yl)(5,6-dihydro-1,4-dioxin-2-yl)methanone](/img/structure/B2556991.png)

![7-(2-(benzo[d]oxazol-2-ylthio)ethyl)-8-(3,5-dimethylpiperidin-1-yl)-1,3-dimethyl-1H-purine-2,6(3H,7H)-dione](/img/structure/B2556993.png)

![N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(benzylthio)acetamide](/img/structure/B2556995.png)